6-Methyl-3,8a-dihydroazulen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,8a-dihydroazulen-1(2H)-one is an organic compound belonging to the class of azulenones Azulenones are known for their unique bicyclic structure, which consists of fused five- and seven-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,8a-dihydroazulen-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of a substituted cycloheptatriene derivative with a suitable electrophile. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,8a-dihydroazulen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
6-Methyl-3,8a-dihydroazulen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3,8a-dihydroazulen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Azulenone: The parent compound of the azulenone family, known for its unique bicyclic structure.
Substituted Azulenones: Compounds with various substituents on the azulenone core, which can alter their chemical and biological properties.
Uniqueness
6-Methyl-3,8a-dihydroazulen-1(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. Compared to other azulenones, it may exhibit distinct chemical behaviors and biological activities.
Properties
CAS No. |
90266-05-0 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
6-methyl-3,8a-dihydro-2H-azulen-1-one |
InChI |
InChI=1S/C11H12O/c1-8-2-4-9-5-7-11(12)10(9)6-3-8/h2-4,6,10H,5,7H2,1H3 |
InChI Key |
PACJZGVXZSLIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2CCC(=O)C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.